![molecular formula C11H22N2O2S B7494725 2-[1-(Dimethylsulfamoylamino)ethyl]bicyclo[2.2.1]heptane](/img/structure/B7494725.png)
2-[1-(Dimethylsulfamoylamino)ethyl]bicyclo[2.2.1]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-(Dimethylsulfamoylamino)ethyl]bicyclo[2.2.1]heptane, also known as DMXB-A, is a bicyclic compound that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a high affinity for the α7 nicotinic acetylcholine receptor (nAChR), which is a ligand-gated ion channel that plays an important role in cognitive function and memory. In
Wirkmechanismus
2-[1-(Dimethylsulfamoylamino)ethyl]bicyclo[2.2.1]heptane acts as a positive allosteric modulator of the α7 nAChR, which enhances the receptor's sensitivity to acetylcholine. This leads to an increase in the flow of calcium ions into the cell, which activates various signaling pathways that are involved in cognitive function, memory, and other physiological processes.
Biochemical and Physiological Effects:
2-[1-(Dimethylsulfamoylamino)ethyl]bicyclo[2.2.1]heptane has been shown to have a variety of biochemical and physiological effects. This compound has been shown to enhance cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. 2-[1-(Dimethylsulfamoylamino)ethyl]bicyclo[2.2.1]heptane has also been shown to have anti-inflammatory and analgesic effects, which may make it useful in the treatment of pain and inflammation. Additionally, 2-[1-(Dimethylsulfamoylamino)ethyl]bicyclo[2.2.1]heptane has been shown to have potential therapeutic applications in the treatment of addiction.
Vorteile Und Einschränkungen Für Laborexperimente
2-[1-(Dimethylsulfamoylamino)ethyl]bicyclo[2.2.1]heptane has several advantages for use in lab experiments. This compound has a high affinity for the α7 nAChR, which makes it a useful tool for studying the physiological and biochemical effects of this receptor. 2-[1-(Dimethylsulfamoylamino)ethyl]bicyclo[2.2.1]heptane is also relatively stable and easy to synthesize, which makes it a convenient compound for use in lab experiments. However, 2-[1-(Dimethylsulfamoylamino)ethyl]bicyclo[2.2.1]heptane has some limitations for use in lab experiments. This compound has a relatively short half-life, which may make it difficult to study its long-term effects. Additionally, 2-[1-(Dimethylsulfamoylamino)ethyl]bicyclo[2.2.1]heptane has a relatively low solubility, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-[1-(Dimethylsulfamoylamino)ethyl]bicyclo[2.2.1]heptane. One potential direction is to explore the therapeutic potential of 2-[1-(Dimethylsulfamoylamino)ethyl]bicyclo[2.2.1]heptane in the treatment of Alzheimer's disease, schizophrenia, and other neurological disorders. Another potential direction is to investigate the anti-inflammatory and analgesic effects of 2-[1-(Dimethylsulfamoylamino)ethyl]bicyclo[2.2.1]heptane, which may make it useful in the treatment of pain and inflammation. Additionally, future research could focus on the potential therapeutic applications of 2-[1-(Dimethylsulfamoylamino)ethyl]bicyclo[2.2.1]heptane in the treatment of addiction. Overall, 2-[1-(Dimethylsulfamoylamino)ethyl]bicyclo[2.2.1]heptane is a promising compound that has the potential to be a useful tool for studying the α7 nAChR and developing new therapies for a variety of neurological and psychiatric disorders.
Synthesemethoden
The synthesis of 2-[1-(Dimethylsulfamoylamino)ethyl]bicyclo[2.2.1]heptane involves a multi-step process that begins with the reaction of bicyclo[2.2.1]hept-5-en-2-one with dimethylsulfamoyl chloride to form 2-(dimethylsulfamoyl)-bicyclo[2.2.1]heptan-5-one. This intermediate is then reacted with ethylenediamine to form 2-[1-(dimethylsulfamoylamino)ethyl]bicyclo[2.2.1]heptane. The final product is obtained through a purification process that involves recrystallization.
Wissenschaftliche Forschungsanwendungen
2-[1-(Dimethylsulfamoylamino)ethyl]bicyclo[2.2.1]heptane has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders. This compound has been shown to have a high affinity for the α7 nAChR, which is a promising target for the treatment of cognitive impairment and memory deficits associated with Alzheimer's disease, schizophrenia, and other neurological disorders. 2-[1-(Dimethylsulfamoylamino)ethyl]bicyclo[2.2.1]heptane has also been shown to have potential therapeutic applications in the treatment of pain, inflammation, and addiction.
Eigenschaften
IUPAC Name |
2-[1-(dimethylsulfamoylamino)ethyl]bicyclo[2.2.1]heptane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2S/c1-8(12-16(14,15)13(2)3)11-7-9-4-5-10(11)6-9/h8-12H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRISHERXSJFUAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC2CCC1C2)NS(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

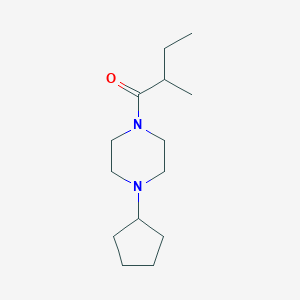
![2-[1-(4-Chlorophenyl)ethyl-methylamino]acetamide](/img/structure/B7494655.png)


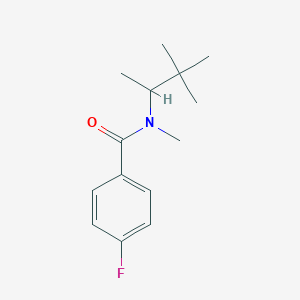
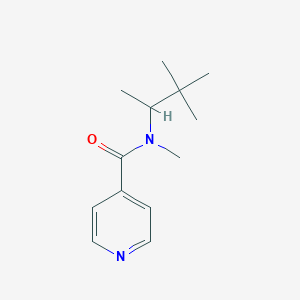

![(4-chloropyridin-2-yl)-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B7494701.png)
![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-2-methylbutan-1-one](/img/structure/B7494705.png)
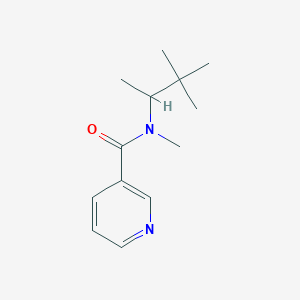
![2-[2-(4-Chlorophenyl)pyrrolidin-1-yl]acetamide](/img/structure/B7494713.png)
![2-[Methyl-(2-methylcyclohexyl)amino]acetamide](/img/structure/B7494721.png)
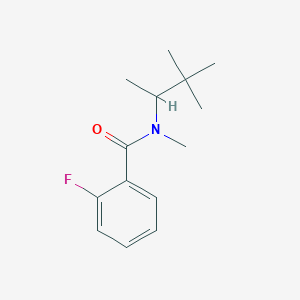
![2-[2-(3,4-dihydro-2H-quinolin-1-yl)ethyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7494731.png)